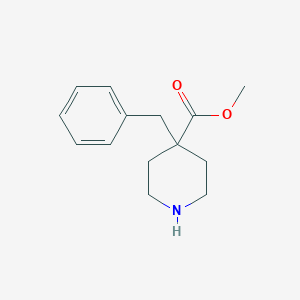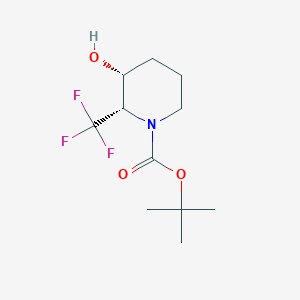
2,3-Benzofurandicarboxylic acid, 3-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Benzofurandicarboxylic acid, 3-ethyl ester is an organic compound with the molecular formula C₁₂H₁₀O₅ It is a derivative of benzofuran, featuring two carboxylic acid groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Benzofurandicarboxylic acid, 3-ethyl ester typically involves the esterification of 2,3-benzofurandicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Benzofurandicarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: 2,3-Benzofurandicarboxylic acid.
Oxidation: Products with additional oxygen-containing functional groups.
Substitution: Benzofuran derivatives with different substituents.
Scientific Research Applications
2,3-Benzofurandicarboxylic acid, 3-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Benzofurandicarboxylic acid, 3-ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester of benzoic acid with similar esterification properties.
Methyl benzoate: Another ester of benzoic acid, differing by the alkyl group attached to the ester.
Ethyl acetate: A simple ester used widely in organic synthesis and industrial applications.
Uniqueness
2,3-Benzofurandicarboxylic acid, 3-ethyl ester is unique due to its benzofuran core structure, which imparts distinct chemical and physical properties compared to simpler esters like ethyl benzoate or ethyl acetate. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
129-92-0 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-ethoxycarbonyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)9-7-5-3-4-6-8(7)17-10(9)11(13)14/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
UHGUAFXPEBPIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
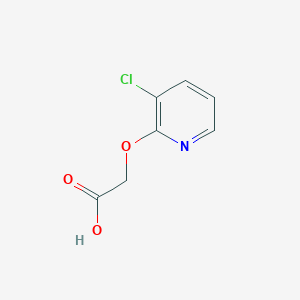
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
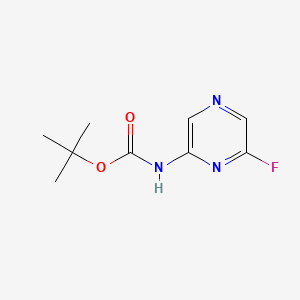

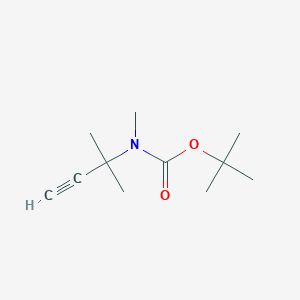
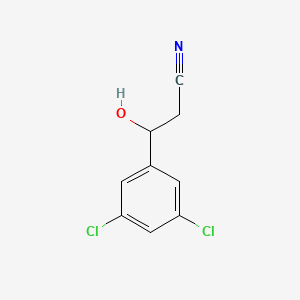
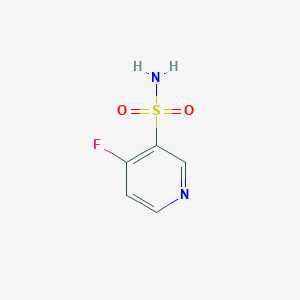
![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
